Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is a bicyclic organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its bicyclic structure, which includes a nitrogen-containing framework, making it of interest in medicinal chemistry and organic synthesis.
The compound can be synthesized through several methods that involve the cyclization of specific precursors. It is commercially available from various chemical suppliers, including BenchChem and ChemScene, and is often used in research settings for its reactivity and utility in organic transformations .
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is classified as a bicyclic compound with both nitrogen and oxygen heteroatoms in its structure. It falls under the category of carboxylates, specifically esters derived from carboxylic acids, which are known for their diverse reactivity patterns in organic chemistry.
The synthesis of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate typically involves a multi-step process starting with the formation of the bicyclic amidine core. This is often achieved through cyclization reactions involving tert-butylamine and other reagents under controlled conditions.
The molecular formula of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is , with a molecular weight of 242.31 g/mol. The structure features:
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves its function as a strong organic base capable of deprotonating substrates, thus facilitating nucleophilic substitutions and other reactions. The specific pathways depend on the context of its application, particularly in catalysis or biochemical interactions.
The compound exhibits typical characteristics associated with bicyclic structures:
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate |
| InChI | InChI=1S/C12H22N2O3/c1... |
| InChI Key | QWSNYFPKBBJOFT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CNC(C1)COC2 |
These properties indicate that the compound has potential stability under standard laboratory conditions but may require careful handling due to its reactivity .
Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has several scientific applications:
This compound exemplifies the utility of bicyclic structures in advancing both synthetic methodologies and biological research, highlighting its significance in contemporary chemical science.
CAS No.: 4299-57-4
CAS No.: 119509-26-1
CAS No.: 147317-97-3
CAS No.: 147317-96-2
CAS No.: 34098-41-4
CAS No.: